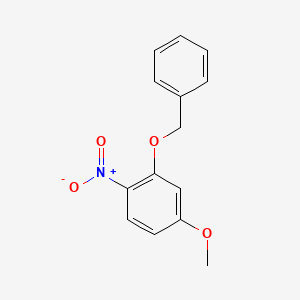
2-Benzyloxy-4-methoxy-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyloxy-4-methoxy-1-nitrobenzene is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of 2-Benzyloxy-4-methoxy-1-nitrobenzene typically involves the nitration of 4-methoxybenzyloxybenzene. Various methodologies have been reported, including:
- Nitration : The compound can be synthesized through electrophilic aromatic substitution, where a nitro group is introduced to the aromatic ring under acidic conditions.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
This compound has shown promising biological activities:
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in pharmaceuticals .
- Antimycobacterial Activity : Research has demonstrated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
Pharmaceutical Applications
The compound serves as a synthetic intermediate in the development of various pharmaceutical agents:
- Drug Development : It is utilized in synthesizing more complex molecules that exhibit therapeutic effects, particularly in respiratory diseases. For instance, it has been involved in the synthesis of beta-agonists like formoterol, which are used for asthma treatment .
- Potential Drug Candidates : Its derivatives have been evaluated for their ability to inhibit specific biological targets, such as bromodomain proteins, which are implicated in cancer progression .
Material Science Applications
In addition to its pharmaceutical relevance, this compound finds applications in material science:
- Liquid Crystals : Compounds related to this compound have been explored for their liquid crystal properties, which are useful in display technologies .
Table 1: Summary of Key Studies on this compound
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
4-methoxy-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-8-13(15(16)17)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
ZVDKLOLBBLQPLV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













